G₂/M Arrest and DNA Damage in Mammalian Cells
Austdiol demonstrates a distinct and well-characterized genotoxicity mechanism that differentiates it from other azaphilones and mycotoxins. In a dedicated study using Chinese hamster ovary (CHO-K1) cells, austdiol treatment induced cell cycle arrest specifically in the G₂/M phase, accompanied by a decreased S phase population and an increased sub-G₁ (apoptotic) fraction [1]. Critically, austdiol also significantly elevated the polyploid population, an effect not uniformly observed across all genotoxic agents. The underlying mechanism was identified as direct DNA damage, evidenced by increased DNA breaks and elevated frequencies of micronuclei and nucleoplasmic bridges in binucleated cells [1]. In combination studies, cells co-treated with austdiol and doxorubicin (DXR) exhibited a reduced colony-forming capacity and further increased genotoxic markers compared to either agent alone, suggesting potential utility in combination toxicology or chemotherapy sensitization research [1].
| Evidence Dimension | Cell cycle distribution (G₂/M phase arrest) and DNA damage induction |
|---|---|
| Target Compound Data | Austdiol (concentration range not specified in abstract): induced G₂/M arrest, decreased S phase, increased sub-G₁ population, increased polyploid population, increased micronuclei and nucleoplasmic bridges; combined with DXR produced additive/synergistic genotoxicity |
| Comparator Or Baseline | Negative control (untreated CHO-K1 cells); Doxorubicin (DXR) alone as comparator for combination effect |
| Quantified Difference | Austdiol alone induced detectable G₂/M arrest and DNA damage markers; austdiol + DXR combination produced reduced colony formation and increased micronuclei/nucleoplasmic bridges compared with austdiol alone, DXR alone, or negative control |
| Conditions | CHO-K1 mammalian cell line; clonogenic assay assessed 7 days post-treatment |
Why This Matters
This study provides the only peer-reviewed, mammalian cell-based characterization of austdiol's specific genotoxic mechanism, enabling informed selection for researchers investigating mycotoxin-induced DNA damage pathways or combination toxicity screening.
- [1] Franchi LP, de Souza TAJ, Andrioli WJ, Lima IMS, Bastos JK, Takahashi CS. The effects of the mycotoxin austdiol on cell cycle progression, cytotoxicity and genotoxicity in Chinese hamster ovary (CHO-K1) cells. World Mycotoxin J. 2016;9(2):237-246. DOI: 10.3920/WMJ2015.1907 View Source
